TCO-PEG24-NHS ester

Description

Properties

Molecular Formula |

C64H118N2O30 |

|---|---|

Molecular Weight |

1395.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C64H118N2O30/c67-61-8-9-62(68)66(61)96-63(69)10-12-71-14-16-73-18-20-75-22-24-77-26-28-79-30-32-81-34-36-83-38-40-85-42-44-87-46-48-89-50-52-91-54-56-93-58-59-94-57-55-92-53-51-90-49-47-88-45-43-86-41-39-84-37-35-82-33-31-80-29-27-78-25-23-76-21-19-74-17-15-72-13-11-65-64(70)95-60-6-4-2-1-3-5-7-60/h1-2,60H,3-59H2,(H,65,70)/b2-1- |

InChI Key |

AUMYFYHTDLUKEV-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

TCO-PEG24-NHS Ester: An In-depth Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-PEG24-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details the core functionalities of the molecule, presents quantitative data in structured tables, and offers detailed experimental protocols for its use.

Core Concepts: Structure and Functionality

This compound is a powerful molecular tool designed for the precise and efficient linkage of biomolecules. Its structure consists of three key components:

-

trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal chemistry. It specifically and rapidly reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as "click chemistry." This reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for cytotoxic catalysts.[1][2][3]

-

Polyethylene Glycol (PEG) Linker (24 units): A long, hydrophilic PEG spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature for bioconjugation reactions.[3][4] The PEG linker also provides flexibility and reduces steric hindrance, which can improve the efficiency of the labeling reaction and the functionality of the resulting conjugate.

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins and peptides.

This trifecta of functionalities makes this compound an ideal reagent for a two-step bioconjugation strategy. First, a biomolecule containing primary amines is labeled with the TCO moiety using the NHS ester. Subsequently, a second molecule, functionalized with a tetrazine, can be "clicked" onto the TCO-labeled biomolecule.

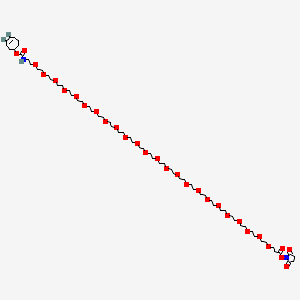

Figure 1: Chemical Structure of this compound

Physicochemical and Chemical Properties

A thorough understanding of the properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C64H118N2O30 | |

| Molecular Weight | ~1395.6 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >90-95% | |

| Solubility | Soluble in DMSO, DMF, DCM, and water | |

| Storage Conditions | -20°C, desiccated. Avoid frequent freeze-thaw cycles. | |

| Reactive Groups | trans-Cyclooctene (TCO), N-hydroxysuccinimide (NHS) Ester | |

| Reacts With | Tetrazines (via TCO), Primary Amines (via NHS Ester) |

Quantitative Data on Reactivity and Stability

The efficiency of bioconjugation reactions using this compound is dependent on the kinetics of the TCO-tetrazine ligation and the stability of the NHS ester.

TCO-Tetrazine Reaction Kinetics

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. This rapid kinetics allows for efficient labeling at low concentrations of reactants.

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffers, room temperature | |

| Reaction Time | 30 - 120 minutes | Room temperature or 37°C | |

| Optimal pH Range | 6.0 - 9.0 | PBS buffer | |

| Catalyst Requirement | None | Bioorthogonal, catalyst-free "click" reaction |

NHS Ester Stability

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | |

| 8.0 | 4 | 1 hour | |

| 8.6 | 4 | 10 minutes |

Reaction Mechanisms and Signaling Pathways

NHS Ester Reaction with Primary Amines

The NHS ester of this compound reacts with primary amines on biomolecules to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

Figure 2: NHS Ester Reaction with a Primary Amine.

TCO-Tetrazine Bioorthogonal Ligation

The TCO group on the now-labeled biomolecule undergoes a rapid and specific inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule. This reaction is characterized by the formation of a stable dihydropyridazine linkage and the release of nitrogen gas.

Figure 3: TCO-Tetrazine Bioorthogonal "Click" Reaction.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Protein Labeling with this compound

This protocol describes the labeling of a protein with this compound.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the stock buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol for TCO-Tetrazine Click Chemistry

This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from protocol 5.1)

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants: Dissolve the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

-

Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine is often used.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule using an appropriate method such as size-exclusion chromatography.

References

A Technical Guide to TCO-PEG24-NHS Ester and Inverse Electron Demand Diels-Alder Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of TCO-PEG24-NHS ester in bioconjugation, focusing on the inverse electron demand Diels-Alder (IEDDA) reaction. This powerful "click chemistry" tool offers exceptional reaction speed, selectivity, and biocompatibility, making it invaluable for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

The Core Principle: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful cycloaddition that forms the basis of the utility of this compound. Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile.[1] In the context of bioconjugation, the most prominent pairing is between a 1,2,4,5-tetrazine (the electron-poor diene) and a strained trans-cyclooctene (TCO), which serves as the electron-rich dienophile.[2]

The reaction proceeds in two main steps:

-

A [4+2] cycloaddition between the tetrazine and TCO to form a highly strained, tricyclic intermediate.[2]

-

This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[2][3]

This reaction is characterized by its bioorthogonal nature, meaning it can proceed within complex biological systems without interfering with native biochemical processes.

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

The Reagent: this compound

This compound is a heterobifunctional linker designed to facilitate the attachment of a TCO moiety to a biomolecule of interest. It comprises three key components:

-

trans-Cyclooctene (TCO): This highly strained alkene is the reactive handle for the IEDDA reaction with a tetrazine. Its ring strain provides the driving force for the rapid cycloaddition.

-

Polyethylene Glycol (PEG24): The 24-unit PEG spacer is incorporated to enhance the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. This can also reduce steric hindrance, improving the accessibility of the TCO group for reaction.

-

N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive functional group that readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.

The structure of this compound allows for a two-step bioconjugation strategy, which is detailed in the experimental protocols section.

Quantitative Data

The TCO-tetrazine IEDDA reaction is renowned for its exceptional speed. The quantitative data below highlights the key kinetic parameters.

| Parameter | Value | Significance |

| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | This extremely fast reaction rate allows for efficient conjugation even at low reactant concentrations, which is crucial when working with precious biomolecules. |

| Reaction Efficiency | Often > 99% | The high efficiency ensures a high yield of the desired conjugate, simplifying downstream purification and analysis. |

| Biocompatibility | No catalyst required | The reaction proceeds without the need for cytotoxic copper catalysts, making it suitable for in vivo and live-cell applications. |

| Stability | Forms a stable covalent bond | The resulting dihydropyridazine linkage is stable under physiological conditions. |

Experimental Protocols

This section provides a detailed methodology for the two-step labeling of a protein, such as an antibody, using this compound, followed by conjugation to a tetrazine-functionalized molecule.

Part 1: Protein Modification with this compound

This protocol describes the functionalization of a protein with a TCO moiety.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris or glycine, a buffer exchange must be performed using a desalting column or dialysis.

-

This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.

Part 2: TCO-Tetrazine Click Reaction

This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Part 1)

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug payload)

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.5-2 fold) of the tetrazine reagent can be used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Final Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a desalting spin column or dialysis. The final bioconjugate is now ready for use.

Caption: A typical workflow for protein labeling using this compound.

Applications in Drug Development: Pre-Targeted Therapy

A significant application of the TCO-tetrazine IEDDA reaction is in pre-targeted drug delivery, particularly for cancer therapy. This strategy aims to improve the therapeutic index of potent drugs by separating the tumor-targeting and drug-delivery steps.

The workflow is as follows:

-

Targeting: A TCO-labeled antibody, specific to a tumor-associated antigen, is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from systemic circulation.

-

Delivery: A tetrazine-conjugated drug (e.g., a potent cytotoxin or a radiolabel) is administered. The tetrazine rapidly and specifically reacts with the TCO-labeled antibody at the tumor site via the IEDDA reaction, concentrating the therapeutic payload where it is needed most.

This approach minimizes off-target toxicity by reducing the circulation time of the active drug.

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.

References

The TCO-Tetrazine Ligation: A Comprehensive Technical Guide to the Bioorthogonal Click Chemistry Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry.[1] Its exceptionally fast kinetics, high specificity, and biocompatibility have made it an invaluable tool for researchers in chemical biology, drug development, and molecular imaging.[2][3] This in-depth technical guide provides a comprehensive overview of the TCO-tetrazine click chemistry reaction, including its core mechanism, quantitative kinetic data, detailed experimental protocols for key applications, and troubleshooting guidance.

Core Mechanism

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds through a two-step mechanism. The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[1] The reaction's high specificity arises from the unique reactivity of the TCO and tetrazine moieties, which do not cross-react with native biological functional groups.[3]

References

An In-depth Technical Guide to TCO-PEG24-NHS Ester: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, TCO-PEG24-NHS ester, a critical tool in modern bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, provides step-by-step experimental protocols for its use, and illustrates its role in advanced biomedical applications such as PROTAC (PROteolysis TArgeting Chimera) development and bioorthogonal chemistry.

Core Properties of this compound

This compound is a heterobifunctional crosslinker composed of a Trans-Cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture enables a two-step conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the TCO group is poised for a highly efficient and specific "click" reaction with a tetrazine-modified molecule.

The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C64H118N2O30 | [1][2][3] |

| Molecular Weight | 1395.6 g/mol | [1][2] |

| CAS Number | 2055646-26-7 | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, under an inert atmosphere |

Key Applications and Methodologies

The primary utility of this compound lies in its ability to link molecules together with high specificity and efficiency. The long, hydrophilic PEG24 spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance between the conjugated molecules.

Bioorthogonal TCO-Tetrazine "Click" Chemistry

This compound is a key reagent in the inverse-electron-demand Diels-Alder reaction (iEDDA) between a TCO and a tetrazine. This "click" reaction is a cornerstone of bioorthogonal chemistry due to its exceptionally fast kinetics and high specificity, allowing for the conjugation of biomolecules in complex biological environments without interference from native functional groups.

Protein and Antibody Labeling

The NHS ester moiety of the linker reacts efficiently with primary amines, such as the side chain of lysine residues in proteins and antibodies, to form a stable amide bond. This reaction is the first step in a two-step labeling strategy where the protein is first functionalized with the TCO group.

PROTAC Development

In the field of targeted protein degradation, this compound can be used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The TCO-tetrazine click reaction can be employed for the modular synthesis of PROTACs.

Experimental Protocols

The following are detailed protocols for the use of this compound in protein labeling and subsequent TCO-tetrazine conjugation.

Protocol for Labeling Proteins with this compound

This protocol describes the functionalization of a protein with a TCO moiety using this compound.

Materials:

-

Protein of interest

-

This compound

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer. The recommended protein concentration is 1-5 mg/mL.

-

This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C.

Protocol for TCO-Tetrazine Click Reaction

This protocol details the conjugation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

-

Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Purification (if necessary): If unreacted tetrazine-functionalized molecule needs to be removed, purification can be performed using size-exclusion chromatography.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow and the concept of a PROTAC.

References

TCO-PEG24-NHS Ester: A Technical Guide to Safety and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and detailed experimental protocols for the use of TCO-PEG24-NHS ester, a key reagent in the field of bioconjugation and proteolysis-targeting chimera (PROTAC) development. The information is intended to ensure safe handling and effective application in research and drug development settings.

Core Safety and Handling Information

Hazard Identification

The primary hazards associated with TCO-PEG-NHS esters are related to their reactivity and potential as a sensitizer.

Table 1: GHS Hazard Classification (based on TCO-PEG4-NHS ester analog) [1]

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 3 | H316: Causes mild skin irritation |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 1A, 1B | H350: May cause cancer |

| Specific target organ toxicity, single exposure | 2 | H371: May cause damage to organs |

| Specific target organ toxicity, repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Physical and Chemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₁₈N₂O₃₀ | BroadPharm, Precise PEG |

| Molecular Weight | 1395.63 g/mol | Precise PEG |

| Purity | >90% | Precise PEG |

| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |

| Appearance | White to off-white solid | General knowledge |

| Storage | Store at -20°C, desiccated | BroadPharm, Lumiprobe |

Handling and Storage

Proper handling and storage are crucial to maintain the reagent's integrity and ensure user safety.

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[1]

-

Storage : Store in a tightly sealed container at -20°C in a dry environment.[1][2] TCO compounds are not recommended for long-term storage due to the potential for isomerization of the trans-cyclooctene to the less reactive cis-cyclooctene.[3]

First-Aid Measures

Table 3: First-Aid Measures (based on TCO-PEG4-NHS ester analog)

| Exposure Route | First-Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Mechanism of Action and Experimental Protocols

This compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. The trans-cyclooctene (TCO) moiety then participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition ("click chemistry") with a tetrazine-functionalized molecule.

Reaction Mechanism

The two-stage reaction process is a cornerstone of its utility in creating precisely defined bioconjugates.

References

Methodological & Application

Application Notes and Protocols for TCO-PEG24-NHS Ester Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG24-NHS ester. This reagent enables the introduction of a trans-cyclooctene (TCO) moiety onto an antibody, which can then be used in bioorthogonal click chemistry reactions with tetrazine-labeled molecules. This technique is pivotal in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.[1][2][3][4][5]

Introduction

The labeling of antibodies with functional groups is a cornerstone of modern biotechnology and drug development. The use of N-hydroxysuccinimide (NHS) esters to modify the primary amines (e.g., lysine residues) on an antibody is a well-established and robust method. The this compound is a heterobifunctional linker that contains an NHS ester for covalent attachment to the antibody and a TCO group for subsequent, highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified molecule.

The 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance, which can help maintain the antibody's binding affinity. This protocol outlines the necessary steps for antibody preparation, the labeling reaction, and the purification and characterization of the resulting TCO-labeled antibody.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Notes |

| This compound | BroadPharm, MedChemExpress | Store at -20°C to -80°C, protected from light and moisture. |

| Monoclonal Antibody | User-defined | Must be in an amine-free buffer (e.g., PBS). |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Required to dissolve the NHS ester. |

| Reaction Buffer | Various | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 50 mM Sodium Borate, pH 8.5. |

| Quenching Solution | Various | 1 M Tris-HCl, pH 8.0 or 1 M Glycine. |

| Desalting Columns | Thermo Fisher Scientific (Zeba™) | For purification of the labeled antibody. |

| Phosphate-Buffered Saline (PBS) | Various | For buffer exchange and elution. |

Experimental Protocols

Antibody Preparation

It is critical to ensure the antibody is in a buffer free of primary amines, as these will compete with the antibody for reaction with the NHS ester.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. This can be accomplished using a desalting column or dialysis.

-

Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The slightly basic pH is necessary to deprotonate the primary amines on the antibody, making them reactive with the NHS ester.

This compound Stock Solution Preparation

NHS esters are moisture-sensitive. It is important to handle the reagent accordingly.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh before each use.

Antibody Labeling Reaction

The optimal molar ratio of this compound to antibody may need to be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess.

-

Calculate Molar Ratio: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess over the antibody.

-

Reaction Initiation: While gently vortexing or stirring the antibody solution, add the calculated volume of the this compound stock solution in a dropwise manner.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Quenching the Reaction

To stop the labeling reaction, a quenching solution containing primary amines is added to react with any excess NHS ester.

-

Add 1/10th volume of 1 M Tris-HCl, pH 8.0, or 1 M Glycine to the reaction mixture.

-

Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Antibody

It is crucial to remove the unconjugated this compound and reaction byproducts from the labeled antibody.

-

Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff (MWCO) appropriate for your antibody (typically 10K for IgG).

-

Column Equilibration: Equilibrate the desalting column with PBS according to the manufacturer's instructions.

-

Purification: Apply the quenched reaction mixture to the column and elute the labeled antibody with PBS. The TCO-labeled antibody will elute in the void volume.

Characterization of the TCO-Labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, should be determined. Since TCO does not have a strong UV-Vis absorbance, this is often done indirectly or by mass spectrometry. For a more straightforward estimation, a similar protocol using a dye-NHS ester can be used to optimize labeling conditions, and the DOL can be calculated spectrophotometrically.

Storage: The purified TCO-labeled antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the antibody labeling protocol.

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 2-5 mg/mL | Higher concentrations can lead to aggregation. |

| Reaction Buffer pH | 8.3 - 8.5 | Essential for deprotonation of primary amines. |

| Molar Excess of this compound | 10-20 fold | This should be optimized for each antibody. |

| Reaction Time | 1-2 hours | Longer times may not significantly increase DOL. |

| Reaction Temperature | Room Temperature | |

| Quenching Agent Concentration | 50-100 mM (final) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Antibody buffer contains primary amines.- Insufficient molar excess of labeling reagent.- pH of the reaction buffer is too low. | - Exchange antibody into an amine-free buffer.- Increase the molar ratio of this compound to antibody.- Ensure the reaction buffer pH is between 8.3 and 8.5. |

| Antibody Precipitation | - High concentration of organic solvent (DMSO) from the labeling reagent stock.- Over-labeling of the antibody. | - Keep the volume of DMSO added below 10% of the total reaction volume.- Reduce the molar excess of the labeling reagent. |

Visualizations

Caption: Workflow for this compound antibody labeling.

References

Application Notes and Protocols for Protein Conjugation with TCO-PEG24-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of proteins with TCO-PEG24-NHS ester. This heterobifunctional linker enables the efficient and specific labeling of proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[1][2][3] The trans-cyclooctene (TCO) group is a key component for bioorthogonal chemistry, specifically for the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine partners.[4][5] This "click chemistry" reaction is known for its exceptionally fast kinetics and high selectivity, allowing for efficient ligation in complex biological environments without the need for a catalyst.

The polyethylene glycol (PEG) spacer (PEG24) enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize aggregation of the labeled protein. This protocol is designed for researchers in drug development, diagnostics, and fundamental biological research who aim to utilize TCO-tetrazine ligation for applications such as antibody-drug conjugation, protein-protein conjugation, and surface immobilization.

Principle of Reaction

The conjugation process involves a two-step conceptual pathway. The first step is the covalent attachment of the this compound to the protein. The NHS ester reacts with primary amines on the protein (e.g., lysine residues or the N-terminus) via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

The second conceptual step, which is the application of the TCO-modified protein, involves the highly efficient and specific bioorthogonal reaction between the incorporated TCO group and a tetrazine-modified molecule. This IEDDA reaction proceeds rapidly under physiological conditions to form a stable dihydropyridazine linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation of proteins with this compound, compiled from various sources.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can favor the acylation reaction over hydrolysis of the NHS ester. |

| Molar Excess of this compound | 10 - 20 fold | A starting point for optimization; the ideal ratio depends on the protein and desired degree of labeling. |

| Reaction Buffer | Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) | Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester. |

| pH | 7.2 - 8.5 | Optimal range for the reaction between NHS esters and primary amines. Lower pH protonates amines, while higher pH increases NHS ester hydrolysis. |

| Reaction Temperature | Room temperature or 4°C | Incubation at room temperature is typically faster, while 4°C can be used for sensitive proteins. |

| Reaction Time | 30 - 60 minutes at room temperature; 2-4 hours at 4°C | Optimization may be required. |

| Quenching Reagent | 1 M Tris-HCl or Glycine (final concentration 20-100 mM) | Added to stop the reaction by consuming unreacted NHS ester. |

| Quenching Time | 5 - 30 minutes |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of a protein with this compound.

Materials and Reagents

-

Protein of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (or other suitable amine-free buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or dialysis equipment for purification

-

Microcentrifuge tubes

-

Pipettes and tips

Protocol Steps

-

Preparation of Protein Solution:

-

Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Reaction Buffer using a desalting column or dialysis.

-

-

Preparation of this compound Solution:

-

This compound is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution.

-

Gently mix the reaction solution by pipetting up and down.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl, pH 8.0 to a 100 µL reaction).

-

Incubate for 5-15 minutes at room temperature.

-

-

Purification of the TCO-labeled Protein:

-

Remove the excess, unreacted this compound and the NHS byproduct by using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

-

Follow the manufacturer's instructions for the desalting column or dialysis cassette.

-

-

Storage:

-

Store the purified TCO-conjugated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, depending on the stability of the protein.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for protein conjugation with this compound.

Signaling Pathway Diagram

Caption: Reaction of this compound with a protein's primary amine.

References

- 1. escholarship.org [escholarship.org]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

TCO-PEG24-NHS Ester: Application Notes and Protocols for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-NHS ester is a versatile tool for the targeted labeling and visualization of biomolecules in living cells. This heterobifunctional linker utilizes two key chemistries: the N-Hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins and other biomolecules, and the trans-cyclooctene (TCO) group for a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled probe. The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the TCO moiety for subsequent ligation.

This two-step labeling strategy, often referred to as pre-targeting, allows for the precise temporal and spatial control of fluorescent labeling in live-cell imaging experiments. By first attaching the TCO group to a molecule of interest and then introducing a tetrazine-conjugated imaging agent, researchers can minimize background fluorescence and reduce the potential for artifacts caused by the imaging probe interacting with the biological system before the intended time of observation. The inverse electron demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine is exceptionally fast and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native cellular processes.[1]

Key Applications in Live Cell Imaging

-

Protein Dynamics: Track the real-time localization, trafficking, and turnover of specific cell surface or intracellular proteins.

-

Receptor Internalization: Visualize and quantify the internalization of cell surface receptors upon ligand binding.

-

Antibody-Drug Conjugate (ADC) Trafficking: Monitor the uptake and intracellular fate of ADCs, providing insights into their mechanism of action.

-

Cell-Cell Interactions: Label specific cell populations to study their interactions and communication in co-culture systems.

-

Pulse-Chase Labeling: Investigate the temporal dynamics of protein populations by labeling a cohort of proteins at a specific time point and tracking their subsequent fate.

Principle of this compound Labeling and Imaging

The experimental workflow involves two main stages:

-

Biomolecule Modification: The NHS ester of the TCO-PEG24-NHS linker reacts with primary amines (e.g., lysine residues) on the target biomolecule (e.g., an antibody or a cell-surface protein) to form a stable amide bond. This step covalently attaches the TCO "handle" to the molecule of interest.

-

Bioorthogonal Ligation and Imaging: A tetrazine-conjugated fluorescent dye is introduced to the TCO-labeled cells. The TCO and tetrazine moieties rapidly and specifically react via an iEDDA cycloaddition, resulting in the fluorescent labeling of the target biomolecule. The cells can then be imaged using fluorescence microscopy. A significant advantage of this system is the potential for fluorogenicity, where the fluorescence of certain tetrazine-dyes is quenched until they react with the TCO, thereby reducing background noise and potentially eliminating the need for wash steps.[2]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the conjugation of this compound to an antibody for subsequent use in live-cell imaging.

Materials:

-

Antibody of interest (BSA and amine-free buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris) and protein stabilizers like BSA.

-

-

This compound Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[3] The optimal ratio may need to be determined empirically.

-

Gently mix and incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a UV absorbance) or by mass spectrometry.

-

-

Storage:

-

Store the TCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Live Cell Surface Labeling and Imaging

This protocol outlines the two-step labeling of live cells for fluorescence microscopy.

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

TCO-labeled antibody (from Protocol 1) or this compound for direct cell surface labeling

-

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

-

Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-AF488, Tetrazine-Cy5)

-

Wash Buffer: PBS or live-cell imaging buffer

-

(Optional) Hoechst 33342 or other live-cell compatible nuclear stain

Procedure:

Step 1: TCO Labeling of Live Cells

-

For Antibody Pre-targeting:

-

Wash the cultured cells twice with warm live-cell imaging buffer.

-

Incubate the cells with the TCO-labeled antibody diluted in live-cell imaging buffer at a concentration of 1-10 µg/mL for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined for each antibody and cell type.

-

Wash the cells three times with warm live-cell imaging buffer to remove unbound antibody.

-

-

For Direct Cell Surface Protein Labeling:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove amine-containing media.

-

Prepare a fresh solution of this compound in live-cell imaging buffer at a concentration of 0.1-1 mg/mL. The optimal concentration needs to be determined empirically.

-

Incubate the cells with the this compound solution for 5-15 minutes at room temperature. To minimize internalization, this step can be performed at 4°C.

-

Wash the cells three times with live-cell imaging buffer containing 100 mM glycine to quench the reaction, followed by two washes with live-cell imaging buffer.

-

Step 2: Tetrazine Ligation and Imaging

-

Prepare a fresh solution of the tetrazine-conjugated fluorescent dye in live-cell imaging buffer. A typical starting concentration is 1-10 µM.

-

Add the tetrazine-dye solution to the TCO-labeled cells and incubate for 10-30 minutes at 37°C, protected from light.

-

(Optional) If using a non-fluorogenic tetrazine dye, wash the cells two to three times with warm live-cell imaging buffer to remove excess dye and reduce background. For fluorogenic dyes, this wash step may not be necessary.

-

(Optional) If co-staining is desired, add other live-cell compatible stains (e.g., nuclear stain) according to the manufacturer's protocol.

-

Replace the buffer with fresh, pre-warmed live-cell imaging buffer.

-

Proceed with live-cell imaging on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

| Parameter | Antibody Labeling | Live Cell Surface Labeling (Direct) | Live Cell Imaging (Antibody Pre-targeting) | Live Cell Imaging (Tetrazine Ligation) |

| Reagent | This compound | This compound | TCO-labeled Antibody | Tetrazine-Dye |

| Concentration | 10-20 fold molar excess over antibody | 0.1 - 1 mg/mL | 1 - 10 µg/mL | 1 - 10 µM |

| Incubation Time | 1 - 2 hours | 5 - 15 minutes | 30 - 60 minutes | 10 - 30 minutes |

| Temperature | Room Temperature | 4°C or Room Temperature | 37°C | 37°C |

| Reference |

Table 2: Performance Characteristics of TCO-Tetrazine Ligation

| Characteristic | Value | Significance | Reference |

| Second-Order Rate Constant | Up to 106 M-1s-1 | Extremely fast reaction kinetics enable efficient labeling at low concentrations. | |

| Fluorogenic Turn-on Ratio | Up to 40-fold | Significant increase in fluorescence upon reaction reduces background and may eliminate wash steps. | |

| Photostability | Dye-dependent | The choice of fluorescent dye on the tetrazine will determine the photostability of the final conjugate. | |

| Cellular Toxicity | Low | The bioorthogonal nature of the reaction minimizes perturbation to cellular processes. |

Mandatory Visualizations

Caption: Experimental workflow for live cell imaging.

Caption: Receptor trafficking signaling pathway.

Caption: Logical workflow for labeling strategy.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Fluorescent Signal | Inefficient TCO labeling | Optimize the molar excess of this compound during conjugation. Ensure the antibody buffer is free of primary amines. |

| Inefficient tetrazine ligation | Increase the concentration of the tetrazine-dye and/or the incubation time. Ensure the tetrazine-dye has not degraded. | |

| Low abundance of the target protein | Consider using a brighter fluorophore or a signal amplification strategy. | |

| High Background Fluorescence | Non-specific binding of the tetrazine-dye | Increase the number of wash steps after tetrazine incubation. Include a blocking step (e.g., with BSA) before adding the tetrazine probe. |

| Autofluorescence of cells | Image a control sample of unlabeled cells to determine the level of autofluorescence and adjust imaging settings accordingly. | |

| Excess unbound tetrazine-dye | Use a fluorogenic tetrazine-dye or perform additional wash steps. | |

| Cell Death or Altered Morphology | Toxicity of reagents | Titrate the concentrations of this compound and tetrazine-dye to the lowest effective concentration. Reduce incubation times. |

| Phototoxicity | Minimize the exposure time and intensity of the excitation light. Use a more photostable dye. |

Conclusion

This compound provides a powerful and versatile platform for the bioorthogonal labeling and imaging of live cells. The two-step pre-targeting approach offers excellent specificity and temporal control, while the rapid kinetics of the TCO-tetrazine ligation ensure efficient labeling even at low biomolecule concentrations. By carefully optimizing the labeling and imaging parameters, researchers can gain valuable insights into the dynamic processes of living systems with minimal perturbation.

References

Application Notes and Protocols for T-PEG24-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.

This document provides detailed application notes and protocols for the use of TCO-PEG24-NHS ester, a heterobifunctional linker, in the development of ADCs. This linker facilitates a two-step conjugation strategy based on bioorthogonal click chemistry. The N-hydroxysuccinimide (NHS) ester allows for covalent attachment to primary amines (e.g., lysine residues) on the antibody. The trans-cyclooctene (TCO) group enables a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified payload. The 24-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and optimize the pharmacokinetic properties of the final ADC.

Mechanism of Action

The generation of an ADC using this compound is a two-stage process:

-

Antibody Modification: The NHS ester of the TCO-PEG24-NHS linker reacts with primary amine groups on the antibody, such as the ε-amino groups of lysine residues, to form a stable amide bond. This step results in a TCO-functionalized antibody.

-

Bioorthogonal Ligation: The TCO-modified antibody is then reacted with a tetrazine-functionalized payload. The TCO and tetrazine moieties undergo a rapid and specific iEDDA cycloaddition, forming a stable covalent bond and yielding the final ADC. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the this compound to the antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified.[1]

-

Perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

-

-

This compound Preparation:

-

Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[2]

-

Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by buffer exchange into PBS, pH 7.4, using a desalting column.

-

The resulting TCO-modified antibody is ready for the next step or can be stored at 4°C for short-term use or -80°C for long-term storage.

-

Protocol 2: Ligation of Tetrazine-Payload to TCO-Modified Antibody

This protocol describes the bioorthogonal "click" reaction between the TCO-modified antibody and a tetrazine-functionalized payload.

Materials:

-

TCO-modified antibody (from Protocol 1)

-

Tetrazine-modified payload (e.g., Tetrazine-MMAE)

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Reactant Preparation:

-

Ensure the TCO-modified antibody is in the reaction buffer at a known concentration.

-

Dissolve the tetrazine-modified payload in a suitable solvent (e.g., DMSO) to create a stock solution.

-

-

iEDDA Ligation:

-

Add the tetrazine-payload stock solution to the TCO-modified antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per TCO) is often used to ensure complete reaction.

-

Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.[2]

-

-

Purification:

-

Purify the resulting ADC from excess payload and reaction byproducts using SEC or another suitable chromatographic method.

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

The average number of drug molecules conjugated to each antibody can be estimated using UV-Vis spectroscopy if the drug and antibody have distinct absorbance maxima.

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

-

The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

2. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient.

-

The different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity.

-

The average DAR is calculated from the relative peak areas of the different species.

3. Mass Spectrometry (MS) for Accurate Mass and DAR Distribution:

LC-MS provides a precise measurement of the molecular weight of the intact or reduced ADC, allowing for the confirmation of the DAR and the identification of different drug-loaded species.[3][4]

-

Analyze the ADC sample using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

-

The number of conjugated drug-linkers can be determined by the mass difference between the conjugated and unconjugated antibody.

Quantitative Data Summary

The following tables provide representative data for an ADC constructed using a TCO-linker and the payload MMAE, targeting the TAG72 antigen (tc-ADC).

Table 1: ADC Characterization Summary

| ADC Construct | Target Antigen | Payload | Average DAR (by MS) | Monomer Purity (by SEC) |

| tc-ADC | TAG72 | MMAE | 4.0 | >95% |

| Control ADC | TAG72 | vc-MMAE | 4.0 | >95% |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Antigen Status | Treatment | IC50 (pM) |

| LS174T | TAG72-positive | tc-ADC + Tetrazine Activator | 185 |

| LS174T | TAG72-positive | Free MMAE | 277 |

| OVCAR-3 | TAG72-positive | tc-ADC + Tetrazine Activator | 35 |

| OVCAR-3 | TAG72-positive | Free MMAE | 39 |

Table 3: In Vivo Efficacy in OVCAR-3 Xenograft Model

| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Complete Regressions | Median Survival (days) |

| Vehicle Control | 0% | 0/8 | 14.5 |

| tc-ADC (3 mg/kg) + Activator | >95% | 8/8 | Not Reached |

| Control vc-ADC (3 mg/kg) | ~50% | 0/8 | 21 |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low DAR | Inefficient NHS ester reaction; Inactive this compound; Suboptimal pH. | Optimize molar excess of the linker; Ensure linker is fresh and properly stored; Verify reaction buffer pH is between 8.0-9.0. |

| High Aggregation | Hydrophobicity of the payload; High DAR; Unoptimized buffer conditions. | Reduce the DAR by adjusting the linker-to-antibody ratio; Screen different formulation buffers to improve solubility. |

| Premature Drug Release | Linker instability in plasma (less common with stable TCO-tetrazine linkage). | Verify the stability of the tetrazine-payload linker; Analyze ADC stability in plasma over time using LC-MS. |

| Low Cytotoxicity | Low DAR; Loss of antibody binding affinity; Inefficient payload release. | Optimize conjugation to achieve desired DAR; Confirm antigen binding via ELISA or flow cytometry; Ensure the tetrazine-payload linker is designed for efficient release if required. |

Conclusion

This compound is a versatile and efficient linker for the development of next-generation ADCs. The two-step conjugation strategy, leveraging a robust NHS ester reaction and a rapid bioorthogonal TCO-tetrazine ligation, allows for precise control over ADC construction. The inclusion of the PEG24 spacer enhances the hydrophilicity of the resulting conjugate, which can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic properties. The protocols and data presented here provide a comprehensive guide for researchers and scientists working to develop novel and effective antibody-drug conjugates for targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Protocol for Surface Modification of Nanoparticles with TCO-PEG24-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedicines. Functionalization with heterobifunctional linkers, such as Trans-Cyclooctene (TCO)-PEG24-NHS ester, provides a powerful and versatile method for conjugating nanoparticles to a wide array of biomolecules. This linker incorporates three key components:

-

Trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions. It reacts specifically and rapidly with tetrazine (Tz)-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently in biological media without the need for a catalyst.[1]

-

Polyethylene Glycol (PEG): A hydrophilic 24-unit PEG spacer enhances the aqueous solubility of the nanoparticles, reduces non-specific protein binding (biofouling), and can improve their circulation time in vivo.[2]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily couples with primary amines (-NH₂) on the surface of nanoparticles to form a stable, covalent amide bond.[3]

These application notes provide a comprehensive protocol for the surface modification of amine-functionalized nanoparticles using TCO-PEG24-NHS ester, along with methods for their characterization.

Reaction Principle

The conjugation process is a two-step conceptual process, with the first step being the direct reaction of the NHS ester with the nanoparticle. The this compound is reacted with nanoparticles that have primary amine groups on their surface. The NHS ester is an excellent leaving group, and the electrophilic carbonyl carbon is readily attacked by the nucleophilic primary amine of the nanoparticle. This reaction results in the formation of a stable amide bond, covalently linking the TCO-PEG24 moiety to the nanoparticle surface. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[3]

Data Presentation

Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following table summarizes typical characterization data before and after modification.

| Parameter | Before Modification (Amine-NP) | After Modification (TCO-PEG24-NP) |

| Hydrodynamic Diameter (nm) | 100 ± 5 | 125 ± 7 |

| Polydispersity Index (PDI) | < 0.15 | < 0.20 |

| Zeta Potential (mV) | +35 ± 4 | -5 ± 3 |

| Surface Chemistry | Primary Amines | Trans-cyclooctene (TCO) |

Experimental Protocols

Materials and Reagents

-

Amine-functionalized nanoparticles (Amine-NPs)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

-

Quenching Buffer: Tris-HCl (1 M, pH 8.0) or Glycine solution

-

Purification columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

-

Deionized water

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the conjugation of this compound to nanoparticles bearing surface amine groups.

-

Preparation of Nanoparticles:

-

Disperse the amine-functionalized nanoparticles in Sodium Bicarbonate Buffer (0.1 M, pH 8.5) to a final concentration of 2 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the reaction.

-

Sonicate the nanoparticle suspension briefly if necessary to ensure a homogenous dispersion.

-

-

Preparation of this compound Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.

-

Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mg/mL stock solution.

-

-

Conjugation Reaction:

-

Add a 20-fold molar excess of the dissolved this compound solution to the nanoparticle suspension. The optimal ratio may need to be determined empirically.

-

Ensure the volume of DMSO added is less than 10% of the total reaction volume to avoid nanoparticle precipitation.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light. Alternatively, the reaction can be carried out for 2 hours on ice.

-

-

Quenching the Reaction:

-

To quench any unreacted this compound, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

Protocol 2: Purification of TCO-PEG24-Modified Nanoparticles

This protocol outlines the removal of unreacted this compound and quenching reagents.

-

Equilibration of Spin Desalting Column:

-

Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) by washing it three times with PBS (0.1 M, pH 7.4) according to the manufacturer's instructions.

-

-

Purification:

-

Apply the quenched reaction mixture to the top of the equilibrated spin column.

-

Centrifuge the column according to the manufacturer's protocol to collect the purified TCO-PEG24-modified nanoparticles. The unreacted linker and byproducts will be retained in the column matrix.

-

-

Storage:

-

Resuspend the purified TCO-PEG24-nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for storage and subsequent applications.

-

Store the modified nanoparticles at 4°C.

-

Protocol 3: Characterization of Modified Nanoparticles

-

Dynamic Light Scattering (DLS):

-

Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification to confirm successful conjugation and assess colloidal stability. An increase in hydrodynamic diameter is expected after PEGylation.

-

-

Zeta Potential Measurement:

-

Measure the zeta potential to determine the surface charge of the nanoparticles. A shift from a positive charge (for amine-NPs) to a near-neutral or slightly negative charge is indicative of successful surface modification.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Analyze the surface chemistry of the nanoparticles. The appearance of characteristic PEG and TCO peaks and the reduction of primary amine peaks can confirm the modification.

-

Diagrams

Caption: Experimental workflow for nanoparticle surface modification.

References

Application Notes and Protocols for Amine-Reactive Labeling of Peptides with TCO-PEG24-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of peptides with TCO-PEG24-NHS ester. This reagent enables the site-specific incorporation of a trans-cyclooctene (TCO) moiety onto peptides, which can then be used in bioorthogonal "click chemistry" reactions with tetrazine-modified molecules. The long PEG24 linker enhances the solubility and bioavailability of the labeled peptide and improves the accessibility of the TCO group for subsequent ligation reactions, preventing masking by hydrophobic interactions.[1][2] This methodology is a cornerstone for various applications in drug development, molecular imaging, and diagnostics, including the construction of antibody-drug conjugates (ADCs) and targeted imaging agents.[3]

Principle of the Reaction

The N-hydroxysuccinimide (NHS) ester of the TCO-PEG24 reagent reacts efficiently and specifically with primary amines (the N-terminus and the side chain of lysine residues) on a peptide in a neutral to slightly basic buffer (pH 7.2-8.5).[4][5] This reaction forms a stable amide bond, covalently attaching the TCO-PEG24 linker to the peptide. The subsequent inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between the TCO-labeled peptide and a tetrazine-functionalized molecule is exceptionally fast and bioorthogonal, proceeding rapidly under physiological conditions without interfering with biological processes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C64H118N2O30 | |

| Molecular Weight | 1395.63 g/mol | |

| Purity | > 90% | |

| Solubility | Water, DMF, DMSO | |

| Storage | -20°C, desiccated |

Table 2: Recommended Reaction Parameters for Peptide Labeling

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of this compound | 5 to 20-fold | The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, borate buffer) | Buffers containing primary amines like Tris will compete with the labeling reaction. |

| pH | 7.2 - 8.5 | A slightly basic pH deprotonates primary amines, facilitating the reaction. |

| Reaction Temperature | Room temperature or 4°C | Lower temperatures can be used to minimize degradation of sensitive peptides. |

| Incubation Time | 30 minutes to 2 hours | Reaction progress can be monitored by LC-MS. |

| Organic Solvent | < 10% of total reaction volume | This compound is typically dissolved in DMSO or DMF before adding to the aqueous peptide solution. |

Table 3: Typical Characterization Data for a TCO-PEG24 Labeled Peptide

| Analysis | Expected Outcome | Purpose |

| LC-MS | Increased molecular weight corresponding to the addition of one or more TCO-PEG24 moieties. | Confirmation of successful conjugation and determination of the degree of labeling. |

| UV-Vis Spectroscopy | Absorbance spectrum of the peptide. The TCO group itself does not have a strong chromophore in the standard UV-Vis range. | Quantification of the labeled peptide concentration. |

| Bioorthogonal Reaction Assay | Rapid reaction with a tetrazine-fluorophore conjugate, resulting in a fluorescently labeled peptide. | Functional validation of the incorporated TCO group. |

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Peptide with this compound

Materials:

-

Peptide with at least one primary amine.

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., desalting column or size-exclusion chromatography column).

Procedure:

-

Peptide Preparation:

-

Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent can be used.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound solution to the peptide solution.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is less than 10%.

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Peptide:

-

Remove the unreacted this compound and other small molecules by using a desalting column with an appropriate molecular weight cutoff or by size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful labeling and determine the degree of labeling by LC-MS analysis.

-

Determine the concentration of the purified TCO-labeled peptide using a standard protein quantification assay (e.g., BCA or absorbance at 280 nm if the peptide contains aromatic residues).

-

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Peptide with a Tetrazine-Fluorophore

Materials:

-

Purified TCO-labeled peptide.

-

Tetrazine-fluorophore conjugate.

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-labeled peptide in the Reaction Buffer.

-

Dissolve the tetrazine-fluorophore in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

-

-

Ligation Reaction:

-

Mix the TCO-labeled peptide and the tetrazine-fluorophore in the Reaction Buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

-

The reaction is typically complete within 10-60 minutes at room temperature. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Analyze the final product by fluorescence spectroscopy and LC-MS to confirm the successful ligation.

-

Mandatory Visualizations

Caption: Workflow for amine-reactive labeling of peptides.

Caption: Bioorthogonal ligation of a TCO-peptide.

Stability and Storage